2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide
Description
2-(5-((2-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 2-fluorobenzyloxy group and a hydroxymethyl moiety.
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-24(17-8-3-2-4-9-17)22(28)13-25-12-21(20(27)11-18(25)14-26)29-15-16-7-5-6-10-19(16)23/h2-12,26H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVARQTGFRWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of aldose reductase (ALR2), which is a key enzyme involved in diabetic complications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 400.382 g/mol. Its structure includes a hydroxymethyl group, a fluorobenzyl ether, and an acetamide moiety, which contribute to its biological properties.
Aldose Reductase Inhibition : The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme aldose reductase (ALR2). ALR2 plays a critical role in the polyol pathway, converting glucose to sorbitol, which can lead to osmotic and oxidative stress in diabetic tissues. Inhibition of ALR2 is thus a strategic target for mitigating diabetic complications.
Table 1: Inhibitory Activity Against ALR2
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Epalrestat (control) | 17.37 | - |
Note: TBD indicates that specific values were not available in the reviewed literature.
Biological Assays and Findings
In vitro studies have demonstrated that derivatives similar to the compound exhibit significant inhibitory activity against ALR2. For instance, hydroxypyridinone derivatives have shown IC50 values ranging from 0.789 μM to 17.11 μM, indicating strong potential for therapeutic use in diabetes management .
Antioxidant Activity
Research indicates that compounds with similar structures also possess antioxidant properties. For example, they have been shown to scavenge free radicals effectively, as evidenced by DPPH radical scavenging assays where certain derivatives exhibited inhibition rates significantly higher than standard antioxidants like Trolox .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Inhibition (%) at 1 μM |
|---|---|
| 7l (similar derivative) | 41.48% |
| Trolox | 11.89% |
Case Studies
A notable study investigated the effects of hydroxypyridinone derivatives on diabetic rats, highlighting their ability to reduce blood glucose levels and mitigate oxidative stress markers. The study reported that these compounds not only inhibited ALR2 but also reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Core Structure Variability: The pyridinone core of the target compound distinguishes it from benzo[d]oxazol () and pyrazolo[3,4-d]pyrimidin () derivatives. Pyridinones are known for hydrogen-bonding capabilities, which may enhance target binding compared to sulfur-containing thienopyrimidins () .
- Substituent Effects: The 2-fluorobenzyloxy group in the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ’s chlorinated pyridines). The hydroxymethyl group may enhance solubility relative to methyl or ethyl substituents .
- Melting Points : Pyridine derivatives () exhibit higher melting points (268–287°C) than pyrazolo[3,4-d]pyrimidins (175–178°C), suggesting differences in crystallinity and intermolecular interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide?
- The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing the 2-fluorobenzyloxy group (analogous to methods in ).
- Condensation reactions using coupling agents (e.g., EDC·HCl, HOBt) to form the acetamide moiety (see ).
- Oxidation and reduction steps to stabilize the pyridinone core and hydroxymethyl group (similar to ).
- Key conditions: Polar aprotic solvents (e.g., DMF), catalysts like piperidine, and temperature control (60–100°C) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions (e.g., fluorobenzyl, hydroxymethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% target) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?
- Catalyst screening : Piperidine or triethylamine enhances condensation efficiency ().
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive groups like hydroxymethyl .
- Example optimization table:
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Condensation | Catalyst | Piperidine (10 mol%) | +25% |
| Substitution | Solvent | DMF | +15% Purity |
| Reduction | Temp. | 80°C, 4 hrs | +30% Conversion |
- References: .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing fluorobenzyl with chlorobenzyl) to isolate substituent effects ().
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and metabolic stability via plasma sampling ().
- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance in Sprague-Dawley rats .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Methodological Guidance for Data Interpretation
Q. How to analyze the impact of the hydroxymethyl group on solubility and bioactivity?
- Solubility assays : Compare logP values (via shake-flask method) of the parent compound vs. its dehydroxymethyl analog .
- Molecular docking : Model interactions between the hydroxymethyl group and target proteins (e.g., kinases) using AutoDock Vina .
- Thermodynamic solubility : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
Q. What strategies mitigate instability of the 4-oxopyridin-1(4H)-yl core during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
